molecular formula C9H17NO3 B067382 Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S- CAS No. 177472-48-9

Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-

Cat. No. B067382
M. Wt: 187.24 g/mol
InChI Key: OCKKMJSVLVALMF-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) is a chemical compound that has been of great interest in scientific research due to its potential applications in the field of medicine. This compound is also known as TAK-659 and has been synthesized using various methods.

Mechanism Of Action

Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) inhibits the protein kinase BTK by binding to its active site. This prevents the activation of downstream signaling pathways that are involved in the development and progression of various diseases. Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) has been found to have potent anti-cancer and anti-inflammatory effects. It has been shown to inhibit the growth and proliferation of cancer cells and reduce inflammation in various animal models. Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) has also been found to have minimal toxicity in animal models, making it a promising candidate for further development.

Advantages And Limitations For Lab Experiments

Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) has several advantages for lab experiments. It is easy to synthesize and has high purity and yield. Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) also has potent anti-cancer and anti-inflammatory effects, making it a valuable tool for studying these diseases. However, Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) has limitations in terms of its solubility and stability, which may affect its effectiveness in certain experiments.

Future Directions

Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) has several potential future directions for research. One direction is to further investigate its anti-cancer and anti-inflammatory properties and its potential as a therapeutic agent for these diseases. Another direction is to study its effects on other signaling pathways and its potential as a therapeutic agent for other diseases. Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) can also be used as a tool to study the role of protein kinase BTK in various diseases. Further research is needed to fully understand the potential of Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) in the field of medicine.
Conclusion:
Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) is a chemical compound that has been extensively studied for its potential applications in the field of medicine. It has potent anti-cancer and anti-inflammatory effects and has minimal toxicity in animal models. Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) has several potential future directions for research, including its potential as a therapeutic agent for cancer and inflammatory diseases and its use as a tool to study the role of protein kinase BTK in various diseases. Further research is needed to fully understand the potential of Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) in the field of medicine.

Synthesis Methods

Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) can be synthesized using various methods. One of the most common methods is the reaction of 2-(hydroxymethyl)cyclopropylamine with tert-butyl chloroformate in the presence of a base. The reaction yields Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) with high purity and yield.

Scientific Research Applications

Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) has been extensively studied for its potential applications in the field of medicine. It has been found to be a potent inhibitor of the protein kinase BTK, which is involved in the development and progression of various cancers and autoimmune diseases. Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) has also been found to have anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases.

properties

CAS RN

177472-48-9

Product Name

Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

tert-butyl N-[(1S,2R)-2-(hydroxymethyl)cyclopropyl]carbamate

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-7-4-6(7)5-11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7-/m0/s1

InChI Key

OCKKMJSVLVALMF-BQBZGAKWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H]1CO

SMILES

CC(C)(C)OC(=O)NC1CC1CO

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1CO

Origin of Product

United States

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